molecular formula C17H18O3 B14025729 Ethyl 2-(benzyloxy)-4-methylbenzoate

Ethyl 2-(benzyloxy)-4-methylbenzoate

Cat. No.: B14025729
M. Wt: 270.32 g/mol
InChI Key: NTSITRLLNALMQD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyloxy)-4-methylbenzoate (C₁₇H₁₈O₃, molecular weight: 270.32 g/mol) is an aromatic ester featuring a benzyloxy group at the 2-position and a methyl group at the 4-position of the benzoate ring. The compound is synthesized via alkylation or protection-deprotection strategies, often involving reagents like benzyl chloride and base catalysts (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 4-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3

InChI Key

NTSITRLLNALMQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Benzylation of Hydroxybenzoic Acid Derivatives

A common method to introduce the benzyloxy group is the benzylation of hydroxybenzoic acid or its esters using benzyl bromide in the presence of a base such as potassium carbonate.

Procedure:

  • Dissolve methyl 2-hydroxy-4-methylbenzoate in acetone.
  • Add potassium carbonate (2.25 equivalents) as a base.
  • Add benzyl bromide (2.25 equivalents) dropwise.
  • Reflux the mixture for about 10 hours.
  • Filter the mixture, wash with acetone, concentrate, and dry under vacuum.
  • To remove excess benzyl bromide, suspend the crude product in petrol ether and ultrasonicate for 5 minutes.
  • Decant the solvent multiple times and store at 4°C to precipitate the product.
  • Filter, wash with petrol ether, and dry under vacuum to obtain mthis compound.

This method yields the benzyl-protected methyl ester with a typical yield around 69%.

Hydrolysis of Methyl Esters to Carboxylic Acids

If starting from methyl esters, hydrolysis to the corresponding benzoic acid derivative is performed using aqueous potassium hydroxide.

Procedure:

  • Dissolve the methyl ester (20 mmol) in methanol (40 mL).
  • Add 30% aqueous KOH solution (2.5 mL).
  • Heat the mixture at 80°C for 10 hours.
  • Evaporate the solvent under reduced pressure.
  • Add water (40 mL) to the residue and acidify with 5 M HCl to pH 1.
  • Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum.

This step affords 2-(benzyloxy)-4-methylbenzoic acid in high yield (approximately 95.5%).

Esterification to Ethyl Esters

The carboxylic acid can be converted to the ethyl ester by conventional Fischer esterification or other esterification methods.

Typical Fischer Esterification:

  • Dissolve 2-(benzyloxy)-4-methylbenzoic acid in ethanol.
  • Add catalytic amounts of concentrated sulfuric acid.
  • Reflux the mixture overnight.
  • Concentrate under reduced pressure.
  • Extract the product with ethyl acetate.
  • Wash organic layer with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Yields for similar benzoate esters prepared by this method are generally good, often above 80%.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Benzylation of methyl ester Benzyl bromide, K2CO3, acetone, reflux 10 h ~69 Ultrasonication and petrol ether wash to remove excess benzyl bromide
Hydrolysis of methyl ester 30% aq. KOH, MeOH, 80°C, 10 h ~95.5 Acidification with HCl to precipitate acid
Esterification to ethyl ester Ethanol, catalytic H2SO4, reflux overnight >80 Standard Fischer esterification

Analytical and Purification Notes

  • Ultrasonication in petrol ether is used effectively to remove unreacted benzyl bromide from crude benzylated products, enhancing purity.
  • Drying under vacuum is critical after each step to remove residual solvents.
  • Purification by recrystallization or chromatography may be employed depending on the scale and purity requirements.
  • Characterization by $$^{1}H$$ NMR confirms the presence of benzyloxy and methyl groups, with aromatic protons typically appearing between 7.2–7.5 ppm and benzylic CH2 around 5.0 ppm.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzyloxy)-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitro or halogenated benzene derivatives.

Scientific Research Applications

Ethyl 2-(benzyloxy)-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(benzyloxy)-4-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The benzyloxy group can interact with enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Ethyl 2-(benzyloxy)-4-methylbenzoate with four analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound C₁₇H₁₈O₃ 270.32 Benzyloxy (2), Methyl (4) Ester, Benzyl ether
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Methoxy (2) Ester, Methoxy
Methyl 4-(benzyloxy)-2-hydroxybenzoate C₁₅H₁₄O₄ 258.27 Benzyloxy (4), Hydroxy (2) Ester, Benzyl ether, Phenol
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido (4), Hydroxy (2) Ester, Amide, Phenol
2-(Diethylamino)ethyl 4-methylbenzoate C₁₄H₂₁NO₂ 235.32 Diethylaminoethyl (ester), Methyl (4) Ester, Tertiary amine

Physical and Chemical Properties

  • Solubility: this compound: Likely low water solubility due to the hydrophobic benzyl group; soluble in organic solvents like ethyl acetate or chloroform . Ethyl 2-methoxybenzoate: Higher polarity due to methoxy group; soluble in ethanol and other polar solvents . Methyl 4-(benzyloxy)-2-hydroxybenzoate: Hydroxy group enhances polarity, improving solubility in alcohols and acetone . Methyl 4-acetamido-2-hydroxybenzoate: Acetamido and hydroxy groups increase hydrogen-bonding capacity, favoring solubility in DMSO or methanol .
  • Thermal Stability :

    • Benzyloxy-substituted esters (e.g., this compound) exhibit higher melting points (~100–150°C) compared to methoxy analogues due to increased molecular rigidity .
    • Amide-containing derivatives (e.g., Methyl 4-acetamido-2-hydroxybenzoate) show thermal decomposition above 200°C, typical of compounds with hydrogen-bonding networks .

Key Research Findings

  • Substituent Effects :
    • Benzyloxy groups enhance steric hindrance, slowing reaction kinetics in nucleophilic substitutions compared to methoxy groups .
    • Hydroxy groups in Methyl 4-(benzyloxy)-2-hydroxybenzoate enable further functionalization (e.g., glycosylation or sulfonation) .
  • Spectroscopic Identification: this compound shows distinct IR peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (benzyl ether C-O) . Mass spectra of hydroxy-substituted benzoates (e.g., Methyl 4-acetamido-2-hydroxybenzoate) exhibit fragmentation patterns indicative of phenolic cleavage .

Biological Activity

Ethyl 2-(benzyloxy)-4-methylbenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16H18O3
  • Molecular Weight : Approximately 270.31 g/mol
  • Functional Groups : It contains an ethyl ester group, a benzyloxy group, and a methyl substituent on the aromatic ring.

These structural elements contribute to its unique chemical properties and biological interactions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, particularly in the areas of antimicrobial and anti-inflammatory effects. Below are some key findings:

  • Antimicrobial Activity :
    • This compound has been evaluated for its effectiveness against various microorganisms. Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, studies demonstrated that derivatives of benzyloxy compounds exhibited strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • The compound's structure suggests potential anti-inflammatory activity, which is common among benzoate derivatives. Research indicates that similar compounds can inhibit pathways involved in inflammation, possibly through the modulation of cytokine release .
  • Mechanism of Action :
    • The proposed mechanism involves the interaction of the compound with cellular targets, including enzymes and receptors. The benzyloxy group may facilitate binding to specific proteins, influencing their activity through competitive inhibition or allosteric modulation .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Antimicrobial Efficacy :
    A study conducted on a series of benzyloxy-substituted compounds demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal effects against Candida albicans. The minimum inhibitory concentration (MIC) values were reported to be lower than those for standard antibiotics .
  • Inflammation Model :
    In a murine model of inflammation, this compound was shown to reduce swelling and inflammatory markers significantly when administered at specific doses. The study concluded that this compound could be a candidate for developing new anti-inflammatory drugs .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/ConditionsObservations/Results
AntibacterialStaphylococcus aureus, E. coliSignificant reduction in bacterial growth
AntifungalCandida albicansEffective at low MIC values
Anti-inflammatoryMurine modelReduced swelling and inflammatory markers

Q & A

Q. What are the key synthetic routes for Ethyl 2-(benzyloxy)-4-methylbenzoate, and how are reaction conditions optimized?

The synthesis typically involves alkylation and benzylation steps. For example:

  • Step 1 : Alkylation of 4-methylsalicylic acid with ethyl bromide at 150°C under autoclave conditions to form ethyl 2-ethoxy-4-methylbenzoate .
  • Step 2 : Benzylation using benzyl chloride with anhydrous potassium carbonate in a solvent like methylethylketone, refluxed for 12 hours .
    Optimization : Reaction yields improve with excess benzyl chloride (1.2 equivalents) and a base (e.g., K₂CO₃) to deprotonate phenolic hydroxyl groups. Solvent choice (polar aprotic solvents) and temperature control (reflux) are critical to minimize side reactions .

Q. How is this compound purified post-synthesis?

Purification methods include:

  • Column chromatography : Silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (e.g., 5% ethyl acetate) to isolate the product .
  • Recrystallization : Ethanol is commonly used to obtain high-purity crystalline plates .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy and methyl groups). Aromatic protons typically resonate at δ 6.8–7.5 ppm .
  • LCMS : Retention times and molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 67.18° between benzyloxy and benzoate rings) and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, gloves, and eye protection to avoid skin/eye contact .
  • Storage : In sealed containers under dry, inert atmospheres to prevent hydrolysis .
  • Spills : Absorb with dry sand, avoid environmental release, and ensure adequate ventilation .

Advanced Research Questions

Q. How can computational methods predict the crystal packing and intermolecular interactions of this compound?

  • Density Functional Theory (DFT) : Models hydrogen-bonding interactions (e.g., C–H···O and O–H···O) observed in X-ray structures .
  • Hirshfeld surface analysis : Quantifies contributions of non-covalent interactions (e.g., π-π stacking, C–H···π) to crystal stability .

Q. How do structural modifications (e.g., substituent position) affect reactivity in downstream reactions?

  • Steric effects : The benzyloxy group at the 2-position hinders electrophilic substitution at adjacent positions, directing reactions to the 4-methyl or ester groups .
  • Electronic effects : Electron-withdrawing ester groups deactivate the aromatic ring, requiring harsher conditions for further functionalization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms coupling networks .
  • Isotopic labeling : Traces unexpected byproducts (e.g., hydrolysis intermediates) in LCMS .
  • Crystallographic refinement : Cross-validates bond lengths and angles with X-ray data .

Q. How are reaction mechanisms elucidated for benzylation or esterification steps?

  • Kinetic studies : Monitor intermediates via in-situ IR or HPLC to identify rate-determining steps .
  • Isotope labeling : ¹⁸O-labeled benzyl chloride tracks oxygen incorporation into the product .
  • Theoretical calculations : Transition state modeling (e.g., SN2 mechanisms for alkylation) explains regioselectivity .

Q. What methods quantify trace impurities in synthesized batches?

  • HPLC-PDA/MS : Detects and quantifies side products (e.g., unreacted starting materials or hydrolysis byproducts) with detection limits <0.1% .
  • TGA/DSC : Identifies thermal decomposition impurities during storage .

Methodological Considerations Table

Research Aspect Techniques Key Parameters References
Synthesis OptimizationReflux, solvent selectionTemperature (150°C), excess benzyl chloride (1.2 eq)
Structural AnalysisX-ray crystallographyDihedral angle: 67.18°, hydrogen-bond distances
Purity AssessmentHPLC-PDA/MSRetention time: 1.1 min, [M+H]⁺ = 370.4
Reaction MechanismDFT calculationsTransition state energy barriers

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